molecular formula C9H17ClN2O2 B3335799 cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride CAS No. 1363166-35-1

cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride

Cat. No.: B3335799
CAS No.: 1363166-35-1
M. Wt: 220.69 g/mol
InChI Key: LFPIHLPVPPQQAZ-KZYPOYLOSA-N
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Description

cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride: is a chemical compound with the molecular formula C₉H₁₇ClN₂O₂ It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification. This involves reacting the pyrrole derivative with ethyl chloroformate in the presence of a base such as triethylamine.

    Hydrogenation: The resulting compound is then subjected to hydrogenation to reduce the double bonds in the pyrrole ring, forming the hexahydropyrrolo structure.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the ethoxycarbonyl group may be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural features.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Fully hydrogenated pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • cis-5-Carboxy-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
  • cis-5-Methoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
  • cis-5-Acetoxy-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride

Uniqueness

cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as carboxy, methoxycarbonyl, or acetoxy groups.

Properties

IUPAC Name

ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPIHLPVPPQQAZ-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-35-1
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1), (3aR,6aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Reactant of Route 2
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Reactant of Route 3
Reactant of Route 3
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Reactant of Route 4
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Reactant of Route 5
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride
Reactant of Route 6
cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride

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